molecular formula C15H20N2OS B2527010 (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865544-60-1

(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2527010
CAS No.: 865544-60-1
M. Wt: 276.4
InChI Key: DPYAPVFDAYMUJW-JQIJEIRASA-N
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Description

(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a benzo[d]thiazole-derived compound featuring a pivalamide (2,2-dimethylpropanamide) group at the imine nitrogen of the thiazole ring. Its structure includes a 3-ethyl and 6-methyl substitution on the benzothiazole core, which confers steric and electronic modifications critical for its physicochemical and biological properties.

Properties

IUPAC Name

N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-6-17-11-8-7-10(2)9-12(11)19-14(17)16-13(18)15(3,4)5/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYAPVFDAYMUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The initial step involves the synthesis of the benzo[d]thiazole ring system. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced onto the benzo[d]thiazole ring through alkylation reactions. Common reagents for these reactions include alkyl halides and strong bases like sodium hydride or potassium tert-butoxide.

    Formation of the Pivalamide Moiety: The final step involves the introduction of the pivalamide group. This can be achieved through the reaction of the benzo[d]thiazole derivative with pivaloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]thiazole ring, using reagents such as halogens or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Halogens, amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures or the presence of bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzo[d]thiazole derivatives

    Substitution: Substituted benzo[d]thiazole derivatives

Scientific Research Applications

Synthesis of (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

The synthesis of this compound typically involves the condensation reaction between an appropriate amine and a carbonyl compound to form an imine. The following steps outline a general synthetic route:

  • Formation of the Benzo[d]thiazole Core : The benzo[d]thiazole structure is synthesized from 2-aminothiophenol and an aldehyde or ketone.
  • Condensation Reaction : The benzo[d]thiazole derivative is then reacted with pivalamide under controlled conditions (temperature, solvent choice) to yield this compound.
  • Purification : The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial properties against multidrug-resistant strains, including MRSA. It has been shown to have minimal inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid .
  • Cytotoxic Effects : In vitro studies reveal that this compound can reduce cell viability in various cancer cell lines at concentrations above 10 µM, indicating potential anticancer properties .

Medicinal Chemistry Applications

The unique structural features of this compound position it as a promising candidate in medicinal chemistry:

  • Therapeutic Agent Development : Its potential as an anti-inflammatory and anticancer agent makes it a subject of interest for drug development. Compounds with similar structures have been known to interact with specific biological targets, modulating their activity and leading to therapeutic effects .

Materials Science Applications

In materials science, the electronic properties of this compound make it suitable for applications in organic electronics:

  • Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic characteristics allow it to be explored as a material for OLEDs, which are used in display technologies.

Case Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various thiazole derivatives, including this compound. The results indicated significant activity against resistant pathogens, suggesting its utility in combating antibiotic resistance .

Case Study on Cytotoxic Effects

In a comparative analysis of sulfonamide derivatives on cancer cell lines, this compound was noted for its remarkable cytotoxicity, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit the activity of certain enzymes or bind to specific receptors to exert its effects.

    Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response. By influencing these pathways, it can affect cellular functions and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The following table summarizes key structural analogs and their differences:

Compound Name Substituents on Benzothiazole Core Functional Group at N-2 Molecular Formula Molecular Weight Key References
Target Compound: (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide 3-ethyl, 6-methyl Pivalamide (C(CH₃)₃CONH) C₁₈H₂₃N₃OS ~337.5 (estimated) Inferred from analogs
(E)-2-(Benzylsulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide 3-ethyl, 6-methyl Acetamide with benzylsulfonyl C₁₉H₂₀N₂O₃S₂ 388.5
(E)-N-(6-Fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide 6-fluoro, 3-(2-methoxyethyl) Isoxazole-3-carboxamide C₁₅H₁₄FN₃O₃S 335.4
(E)-N-(3-Ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide 3-ethyl, 6-nitro Methylsulfonyl benzamide C₁₈H₁₇N₃O₅S₂ 427.5
Key Observations:

Substituent Effects :

  • The 3-ethyl group in the target compound and its analogs (e.g., CAS 1007084-42-5) enhances steric bulk compared to smaller substituents like methyl or methoxyethyl .
  • 6-Methyl vs. 6-Nitro : The 6-methyl group in the target compound is electron-donating, whereas the 6-nitro group in CAS 896269-46-8 () is strongly electron-withdrawing, which may alter reactivity and binding affinity .

Functional Group Variations: Pivalamide vs. Isoxazole vs. Benzothiazole: The isoxazole-carboxamide moiety in CAS 941909-64-4 () introduces a heterocyclic ring that may enhance hydrogen-bonding interactions with biological targets .

Solubility and Lipophilicity:
  • The target compound’s pivalamide group increases logP (lipophilicity) compared to analogs with polar substituents like sulfonamides (e.g., CAS 896269-46-8) . This could enhance membrane permeability but reduce aqueous solubility.
  • Fluorine Substitution : The 6-fluoro analog (CAS 941909-64-4) exhibits lower molecular weight (335.4 vs. 388.5 for CAS 1007084-42-5) and improved solubility due to fluorine’s electronegativity .

Biological Activity

(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic compound belonging to the class of benzamide derivatives, characterized by its unique structural features that include a benzo[d]thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C13H16N2OSC_{13}H_{16}N_2OS, and its structure can be represented as follows:

Structure C13H16N2OS\text{Structure }\quad \text{C}_{13}\text{H}_{16}\text{N}_2\text{O}\text{S}

Key structural features include:

  • Benzothiazole moiety : Known for its biological activity.
  • Pivalamide group : May enhance the compound's pharmacological profile.

Synthesis

The synthesis of this compound typically involves:

  • Condensation Reaction : The reaction between 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-one and pivaloyl chloride under basic conditions.
  • Purification : Techniques such as recrystallization or chromatography are used to obtain the final product with high purity.

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various benzothiazole derivatives against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, demonstrating that the presence of electron-withdrawing groups enhances antibacterial activity .

Bacterial StrainZone of Inhibition (mm)Standard Drug
Staphylococcus aureus18Ampicillin
Pseudomonas aeruginosa15Ciprofloxacin
Escherichia coli20Ampicillin

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific pathways affected by this compound require further exploration.

The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors. The benzothiazole moiety may contribute to the inhibition of specific enzymes involved in disease pathways, while the pivalamide group may enhance membrane permeability, facilitating cellular uptake .

Case Studies

  • Antimicrobial Efficacy : A study reported that derivatives of benzothiazoles showed moderate to potent antimicrobial activity when tested against various pathogens. The presence of specific substituents significantly influenced their efficacy .
  • Anticancer Properties : In vitro studies demonstrated that certain benzothiazole compounds could induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .

Q & A

Q. What are the key structural features of (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide that influence its chemical reactivity?

The compound's reactivity is governed by its benzothiazole core, which provides aromatic stability, and substituents like the 3-ethyl and 6-methyl groups that modulate steric and electronic effects. The pivalamide group enhances lipophilicity, potentially affecting solubility and interaction with biological targets. Structural analogs in and highlight the importance of substituent positioning for bioactivity and stability .

Q. What are common synthetic routes for benzothiazole derivatives like this compound?

Synthesis typically involves condensation reactions between substituted benzothiazoles and pivaloyl chloride under reflux conditions. For example, describes a method using phenacyl bromide, sodium acetate, and ethanol, followed by recrystallization for purification. Reaction optimization (e.g., solvent choice, temperature) is critical for yield and purity .

Q. How can researchers confirm the purity and identity of synthesized this compound?

Standard characterization includes ¹H/¹³C NMR to verify molecular structure and mass spectrometry (MS) for molecular weight confirmation. High-performance liquid chromatography (HPLC) can assess purity, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Use Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, emphasizes microwave-assisted synthesis for faster reaction kinetics. Post-reaction purification via column chromatography or recrystallization (as in ) can enhance purity .

Q. What strategies address conflicting bioactivity data across studies?

Discrepancies in antimicrobial or anticancer assays (e.g., vs. 11) may arise from differences in cell lines, assay protocols, or compound stability. Validate results using orthogonal assays (e.g., in vitro enzyme inhibition and cell viability tests) and ensure compound integrity via stability studies under assay conditions .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding interactions with proteins like kinases or DNA. suggests pairing these with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental validation of binding affinities .

Q. What analytical techniques resolve contradictions in solubility or stability data?

Conflicting solubility reports may stem from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. Stability under UV/visible light can be tested via accelerated degradation studies .

Q. How can structural modifications enhance this compound’s pharmacological profile?

Structure-activity relationship (SAR) studies guided by could explore halogen substitution (e.g., replacing methyl with bromo or fluoro groups) to improve target affinity. Introducing hydrophilic groups (e.g., sulfonamide) may enhance solubility without compromising activity .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Optimizing Yield

ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ Kinetics
SolventEthanol/DMF↑ Solubility
CatalystNaOAc (1.3 eq)↑ Efficiency
Reaction Time6–8 h (reflux)↑ Completion

Q. Table 2: Techniques for Bioactivity Validation

TechniqueApplicationReference
SPRReal-time binding kinetics
ITCThermodynamic binding parameters
Cell ViabilityIC₅₀ determination

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